2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile
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Overview
Description
2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxyphenylglyoxal with 2-mercapto-4,6-diphenylpyridine-3-carbonitrile under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 4-(4-Methoxyphenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile
Uniqueness
2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C27H20N2O2S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C27H20N2O2S/c1-31-22-14-12-21(13-15-22)26(30)18-32-27-24(17-28)23(19-8-4-2-5-9-19)16-25(29-27)20-10-6-3-7-11-20/h2-16H,18H2,1H3 |
InChI Key |
DEZICCZLCIZYLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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